Bromophene

Description

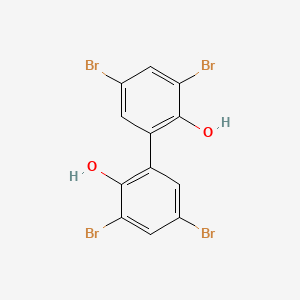

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O2/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4,17-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXODBIOSWNNKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176404 | |

| Record name | o,o'-Biphenol, 4,4',6,6'-tetrabromo- (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.79 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21987-62-2 | |

| Record name | 2,2′-Dihydroxy-3,3′,5,5′-tetrabromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21987-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021987622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o,o'-Biphenol, 4,4',6,6'-tetrabromo- (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',6,6'-Tetrabromo-2,2'-biphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BG8N9724B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Bromophenol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the three monobromophenol isomers: 2-bromophenol, 3-bromophenol, and 4-bromophenol. Understanding these properties is critical for their application in chemical synthesis, environmental analysis, and pharmaceutical development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations for experimental workflows.

Core Physicochemical Properties

The position of the bromine atom on the phenol (B47542) ring significantly influences the physicochemical properties of the isomers due to variations in intramolecular forces, crystal packing, and electronic effects.

Physical Properties

The melting and boiling points of the bromophenol isomers are distinct, reflecting differences in their molecular symmetry and intermolecular interactions. 4-bromophenol, with its higher symmetry, packs more efficiently into a crystal lattice, resulting in a significantly higher melting point compared to the ortho- and meta-isomers.[1][2][3][4][5]

| Property | 2-Bromophenol | 3-Bromophenol | 4-Bromophenol |

| Molecular Formula | C₆H₅BrO | C₆H₅BrO | C₆H₅BrO |

| Molecular Weight | 173.01 g/mol [6][7][8] | 173.02 g/mol [1] | 173.01 g/mol [3][5][6][9] |

| Appearance | Yellow to red oily liquid[6][8] | Crystalline solid[1][6] | White to off-white crystalline solid[3][5] |

| Melting Point | 3–8 °C[1][7][8] | 28–33 °C[1][6] | 61–67 °C[1][2][4][5] |

| Boiling Point | 194–196 °C[1][6][8] | 235–236 °C[1][6] | 235–238 °C[1][2][5][6] |

| Density | ~1.5 g/cm³[6] | - | 1.840 g/cm³ at 15 °C[6][9] |

Acidity and Solubility

The acidity (pKa) of the phenolic proton is influenced by the electronic effect of the bromine substituent. The solubility of these isomers varies in different solvents, a critical consideration for reaction setup and purification.

| Property | 2-Bromophenol | 3-Bromophenol | 4-Bromophenol |

| pKa | 8.42[1][8] | 9.11[1] | 9.17-9.34[1][9][10] |

| Water Solubility | Limited/Soluble[6][7] | - | Slightly soluble[5][11] |

| Organic Solvent Solubility | Miscible in chloroform (B151607) and ether[6]. Soluble in ethanol (B145695) and acetone.[7] | Soluble in alcohol and ether.[6] | Freely soluble in alcohol, chloroform, ether, and glacial acetic acid.[2][5][6][9] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail common methodologies.

Melting Point Determination

The melting point is a crucial indicator of purity.[12][13][14] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[12]

Methodology: Capillary Method using a Digital Melting Point Apparatus [12][15][16]

-

Sample Preparation: Ensure the sample is completely dry and in a powdered form.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to compact the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Perform a quick heating run (10-20 °C/min ramp rate) to find an approximate melting range.[16]

-

Accurate Determination: For a new sample, set the starting temperature about 10-15°C below the approximate melting point. Use a slow heating rate (1-2 °C/min) to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned to liquid (completion). This range is the melting point.

-

Calibration: Periodically check the apparatus's thermometer calibration with a known standard (e.g., urea, cinnamic acid).[16]

References

- 1. Monobromophenol - Wikipedia [en.wikipedia.org]

- 2. 4-Bromophenol | 106-41-2 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Bromophenol | CAS#:106-41-2 | Chemsrc [chemsrc.com]

- 5. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 6. Bromophenol [drugfuture.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. srdata.nist.gov [srdata.nist.gov]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 15. westlab.com [westlab.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

A Technical Guide to the Spectroscopic Data Analysis of Monobromophenols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of monobromophenols, crucial isomers in various fields including chemical synthesis, environmental analysis, and pharmaceutical development. Accurate identification and differentiation of 2-bromophenol, 3-bromophenol, and 4-bromophenol (B116583) are paramount, and spectroscopic techniques such as Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy offer unique molecular fingerprints for their unambiguous identification.

Quantitative Spectroscopic Data

The following tables summarize key quantitative data from various spectroscopic analyses of monobromophenol isomers, facilitating their comparison and identification.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups based on their vibrational frequencies.[1] For phenols, the most prominent feature is the O–H stretching band, which is often broad due to hydrogen bonding.[2][3] The C-O stretching vibration is also a key diagnostic peak.[4]

| Vibrational Mode | 2-Bromophenol (cm⁻¹) | 3-Bromophenol (cm⁻¹) | 4-Bromophenol (cm⁻¹) | Notes |

| O–H Stretch | ~3550 - 3230 (broad) | ~3550 - 3230 (broad) | ~3400 (broad)[5] | Broadness is due to intermolecular hydrogen bonding.[3] |

| Aromatic C–H Stretch | ~3000 - 3100 | ~3000 - 3100 | ~3000 - 3100 | Typically sharper than aliphatic C-H stretches.[3] |

| Aromatic C=C Stretch | ~1600 - 1440 | ~1600 - 1440 | ~1600 - 1440 | Often appear as multiple peaks of medium to strong intensity.[3] |

| C–O Stretch | ~1220 | ~1260 - 1200 | ~1220 | Distinguishes phenols from aliphatic alcohols.[3][4] |

| C–H Out-of-Plane Bend | ~750 - 850 | ~750 - 850 | ~750 - 850 | Useful for identifying substitution patterns on the benzene (B151609) ring.[3] |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by detecting molecular vibrations that cause a change in polarizability.[6] It is particularly useful for studying symmetric vibrations and skeletal modes of the aromatic ring.

| Vibrational Mode | 2-Bromophenol (cm⁻¹) | 3-Bromophenol (cm⁻¹) | 4-Bromophenol (cm⁻¹) | Notes |

| Ring Breathing Mode | ~1000 | ~1000 | ~1000 | A characteristic sharp peak for the benzene ring. |

| C-Br Stretch | ~650 | ~670 | ~700 | The position can vary slightly with the isomer. |

| Aromatic C-H Stretch | ~3060 | ~3060 | ~3077[7] | Typically a strong and sharp peak. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems like the benzene ring in monobromophenols.[1] The absorption maxima (λ_max) can be influenced by the position of the bromine substituent and the pH of the solution.[8]

| Isomer | λ_max (nm) | Solvent |

| 2-Bromophenol | ~274, ~280 | Ethanol/Methanol |

| 3-Bromophenol | ~274, ~282 | Ethanol/Methanol |

| 4-Bromophenol | ~280, ~286 | Ethanol/Methanol |

Note: The exact λ_max values can vary slightly depending on the solvent and pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.[1] The chemical shifts (δ) are highly sensitive to the electronic effects of the hydroxyl and bromine substituents, allowing for clear differentiation of the isomers.

¹H NMR Chemical Shifts (ppm) in CDCl₃

| Proton Position | 2-Bromophenol | 3-Bromophenol | 4-Bromophenol |

| H2 | - | ~7.06 | ~6.75 |

| H3 | ~7.25 | - | ~7.35 |

| H4 | ~6.80 | ~6.75 | - |

| H5 | ~7.20 | ~7.00 | ~7.35 |

| H6 | ~6.90 | ~7.10 | ~6.75 |

| OH | ~5.50 | ~5.45 | ~5.10 |

Note: Chemical shifts and multiplicities are approximate and can be influenced by solvent and concentration.

¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Carbon Position | 2-Bromophenol | 3-Bromophenol | 4-Bromophenol |

| C1 | ~152 | ~155 | ~154 |

| C2 | ~110 | ~123 | ~117 |

| C3 | ~133 | ~116 | ~133 |

| C4 | ~122 | ~131 | ~117 |

| C5 | ~129 | ~121 | ~133 |

| C6 | ~116 | ~115 | ~117 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of monobromophenol isomers.[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.[1]

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.[1]

Sample Preparation:

-

Liquid Samples (2- and 3-bromophenol): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[1]

-

Solid Samples (4-bromophenol): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.[1]

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).[1]

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[1]

-

The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

Raman Spectroscopy

Objective: To obtain information about molecular vibrations, complementary to IR spectroscopy, with a focus on non-polar bonds and skeletal structures.[6]

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[7]

Sample Preparation:

-

Liquid Samples: Place the liquid sample in a glass vial or a quartz cuvette.

-

Solid Samples: Place a small amount of the solid sample on a microscope slide or in a sample holder.[9]

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Collect the scattered light using a suitable objective and filter out the Rayleigh scattering.[6]

-

Disperse the Raman scattered light onto a detector.

-

Record the spectrum, typically in the range of 100-3500 cm⁻¹ Raman shift.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic transitions within the molecule, which are characteristic of conjugated systems.[1]

Instrumentation: A UV-Vis spectrophotometer.[1]

Sample Preparation:

-

Prepare a stock solution of the monobromophenol isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration (e.g., 1 mg/mL).[1]

-

Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).[1]

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.[1]

-

Record a baseline spectrum with the cuvette filled with the solvent.[1]

-

Fill the cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.[1]

Instrumentation: A 300 MHz or higher NMR spectrometer.[1]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the monobromophenol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[1]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.[1]

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).[1]

-

Use a pulse angle of 45° and a relaxation delay of 1-2 seconds.[1]

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.[1]

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.[1]

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).[1]

-

Process the data similarly to the ¹H NMR spectrum.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of monobromophenols.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. adichemistry.com [adichemistry.com]

- 5. Consider the spectral data for 4-bromophenol (Figs. 15.32 and 15.33). a. .. [askfilo.com]

- 6. Raman spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Login [ujp.bitp.kiev.ua]

- 8. researchgate.net [researchgate.net]

- 9. plus.ac.at [plus.ac.at]

A Historical Perspective on the Synthesis of Polybrominated Phenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polybrominated phenols, a critical class of compounds with applications ranging from flame retardants to pharmaceutical intermediates, has been a subject of chemical investigation for over a century. Early studies in this field laid the groundwork for contemporary synthetic strategies, tackling the inherent challenges of controlling the high reactivity of the phenolic ring. This technical guide provides a comprehensive overview of these foundational studies, detailing experimental protocols, summarizing quantitative data, and visualizing key synthetic workflows.

The Challenge of Phenol (B47542) Bromination: Controlling Reactivity

The hydroxyl group of phenol is a strong activating group, significantly increasing the electron density of the aromatic ring and rendering it highly susceptible to electrophilic attack.[1] This high reactivity often leads to the formation of a mixture of polybrominated products, with the uncontrolled reaction with bromine water typically yielding the white precipitate of 2,4,6-tribromophenol (B41969).[1] Early researchers dedicated considerable effort to developing methods for selective mono-, di-, and polybromination.

Key strategies developed in early studies to control the bromination of phenols include:

-

Choice of Brominating Agent: Milder reagents were introduced to temper the reactivity. While elemental bromine (Br₂) is highly reactive, N-bromosuccinimide (NBS) and potassium bromide/potassium bromate (B103136) (KBr/KBrO₃) mixtures offered more controlled bromination.[1]

-

Solvent Effects: The use of non-polar solvents, such as carbon disulfide (CS₂) and dichloromethane (B109758) (CH₂Cl₂), was found to moderate the reaction rate compared to polar solvents.[1]

-

Temperature Control: Lowering the reaction temperature is a classic technique to manage highly exothermic and fast reactions, and it proved effective in the selective bromination of phenols.[1]

-

pH Adjustment: The kinetics of phenol bromination are strongly influenced by pH, with optimal reactivity for some systems observed in acidic media.[2]

Early Experimental Protocols for Polybrominated Phenol Synthesis

The following sections detail seminal experimental procedures for the synthesis of various polybrominated phenols. These protocols have been adapted from foundational literature and provide a glimpse into the laboratory practices of the time.

Selective Para-bromination of Phenol

This protocol, adapted from early synthetic methods, focuses on achieving high yields of 4-bromophenol (B116583) by carefully controlling the reaction conditions.[1]

Experimental Procedure:

-

Dissolution: Dissolve 10.0 g of phenol in 100 mL of carbon disulfide in a flask equipped with a dropping funnel and a stirrer.

-

Cooling: Cool the reaction mixture to approximately 0°C using an ice bath.

-

Bromine Addition: Slowly add a solution of 17.0 g (5.5 mL) of bromine in 20 mL of carbon disulfide dropwise to the stirred phenol solution while maintaining the temperature at 0°C.

-

Reaction Completion: Continue stirring after the addition is complete until the characteristic color of bromine disappears.

-

Work-up: Remove the carbon disulfide by distillation. The resulting residue is then purified by vacuum distillation to yield 4-bromophenol.

Synthesis of 2,4,6-Tribromophenol

The synthesis of 2,4,6-tribromophenol is a classic undergraduate experiment demonstrating the high reactivity of the phenol ring.

Experimental Procedure:

-

Phenol Solution: Dissolve 2.0 g of phenol in 20 mL of a suitable solvent (e.g., glacial acetic acid or water).

-

Bromine Water Addition: Slowly add bromine water to the phenol solution with constant stirring until the yellow color of bromine persists.

-

Precipitation: A white precipitate of 2,4,6-tribromophenol will form.

-

Isolation: Collect the precipitate by filtration, wash with cold water to remove excess bromine and acid.

-

Purification: The crude product can be recrystallized from ethanol (B145695) and water.

Synthesis of 3,5-Dibromo-2,4,6-trimethylphenol

This procedure demonstrates the bromination of a substituted phenol, highlighting the influence of existing alkyl groups on the regioselectivity of the reaction.[3]

Experimental Procedure:

-

Dissolution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 13.6 g (0.1 mole) of 2,4,6-trimethylphenol (B147578) in 200 mL of carbon tetrachloride.

-

Bromine Addition: Cool the flask in a water bath to maintain a temperature of 20-26 °C. Slowly add 23 mL (0.45 moles) of bromine from the dropping funnel over a period of 15 minutes with continuous stirring. Hydrogen bromide gas will be evolved.

-

Heating and Reflux: After the addition is complete, replace the water bath with a heating mantle and increase the temperature to 70-75 °C. The resulting solution is held at this temperature for 2 hours.

-

Removal of Excess Bromine: After the reflux period, arrange the apparatus for distillation. Add 100 mL of fresh carbon tetrachloride to the reaction mixture and distill off the solvent to remove any unreacted bromine.

-

Crystallization and Filtration: Cool the remaining solution to 25 °C to allow the product to precipitate. Collect the solid by filtration.

Quantitative Data from Early Bromination Studies

The following tables summarize quantitative data extracted from early and notable studies on the synthesis of polybrominated phenols, providing a comparative overview of reaction conditions and yields.

| Phenol Derivative | Brominating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Phenol | Br₂ | Carbon Disulfide | -30 | 4-Bromophenol | High | [1] |

| p-Cresol | N-Bromosuccinimide (NBS) | Methanol | ~20 | 2-Bromo-4-methylphenol | Not specified | [1] |

| 2,4,6-Trimethylphenol | Br₂ | Carbon Tetrachloride | 20-26 then 70-75 | 3,5-Dibromo-2,4,6-trimethylphenol | Not specified | [3] |

| 2-Naphthol | PIDA-AlBr₃ | MeCN | 23 | 1-Bromo-2-naphthol | 93 | [4] |

| 2,6-Di-tert-butylphenol | PIDA-AlBr₃ | MeCN | 23 | 4-Bromo-2,6-di-tert-butylphenol | 62 | [4] |

| 4-Phenylphenol | Br₂ | Methylene Chloride/Water | 41-49 | 2,6-Dibromo-4-phenylphenol | 84.5 | [5] |

| p,p'-Isopropylidenediphenol (Bisphenol A) | Br₂ | Methylene Chloride/Water | Reflux | 4,4'-Isopropylidenebis(2,6-dibromophenol) | High Purity | [5] |

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Polybrominated Phenols.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of polybrominated phenols as described in early studies.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]

In Silico Modeling of Bromophenol Derivative Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of bromophenol derivatives with protein targets. It details the computational workflows, presents quantitative interaction data, and outlines the experimental protocols necessary for the validation of in silico findings.

Introduction to Bromophenol Derivatives and In Silico Modeling

Bromophenols are a class of naturally occurring compounds found predominantly in marine algae, with a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties.[1] The exploration of these therapeutic potentials is significantly enhanced by in silico modeling techniques, which allow for the rapid and cost-effective prediction of molecular interactions.[2]

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools in drug discovery.[3][4][5] Molecular docking predicts the preferred binding orientation of a ligand to a protein, providing insights into binding affinity and potential inhibitory mechanisms.[6] MD simulations further refine these predictions by simulating the dynamic behavior of the protein-ligand complex over time, offering a more detailed understanding of the interaction stability and conformational changes.[2][3] This guide will delve into the practical application of these methods for studying bromophenol derivatives and detail the experimental validation required to confirm computational predictions.

In Silico Modeling Workflow

The in silico analysis of bromophenol derivative interactions follows a structured workflow, from initial setup to detailed analysis and experimental validation. This process allows for the systematic screening and characterization of potential drug candidates.

Key Protein Targets and Signaling Pathways

Several key proteins have been identified as targets for bromophenol derivatives. Understanding their roles in signaling pathways is crucial for elucidating the mechanism of action of these compounds.

Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the nervous system that terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.[7][8] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease.[9]

Carbonic Anhydrase (CA)

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in pH regulation and various physiological processes.[4][10] Dysregulation of CA isoforms is implicated in several diseases, including glaucoma and cancer.[11][12]

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer drugs.[13][14] It catalyzes the reduction of dihydrofolate to tetrahydrofolate.[14]

Quantitative Data on Bromophenol Derivative Interactions

The following tables summarize the in silico and in vitro quantitative data for the interaction of various bromophenol derivatives with their protein targets.

In Silico Molecular Docking Data

| Bromophenol Derivative | Protein Target | Binding Energy (kcal/mol) |

| Synthetic Bromophenol Compound | S. aureus DHFR (PDB: 2W9S) | Favorable binding affinity similar to control |

Note: Specific binding energy values from docking studies are often presented in the primary literature and can vary based on the software and parameters used.

In Vitro Enzyme Inhibition Data

| Bromophenol Derivative | Protein Target | Ki (nM) |

| Novel Synthesized Bromophenols | hCA I | 2.53 ± 0.25 to 25.67 ± 4.58 |

| Novel Synthesized Bromophenols | hCA II | 1.63 ± 0.11 to 15.05 ± 1.07 |

| Novel Synthesized Bromophenols | AChE | 6.54 ± 1.03 to 24.86 ± 5.30 |

Data sourced from a study on newly synthesized bromophenol derivatives.[7]

| Bromophenol Derivative | Protein Target | Ki (µM) |

| Novel Synthesized Bromophenols | hCA I | 13.7 - 32.7 |

| Novel Synthesized Bromophenols | hCA II | 0.65 - 1.26 |

Data sourced from a study on the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors.[15]

In Vitro Cytotoxicity and Antioxidant Activity Data

| Bromophenol Derivative | Assay | IC50 (µg/mL) |

| 4-phenoxyphenyl-thiazole-Schiff Base Derivative (2c) | Antioxidant (DPPH) | 7.17 ± 2.61 |

Data sourced from a study on the synthesis and biological evaluation of thiazole-Schiff base derivatives.[16]

Detailed Experimental Protocols

The following sections provide detailed protocols for the key in silico and experimental techniques discussed in this guide.

In Silico Methods

-

Preparation of Receptor and Ligand:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Obtain or draw the 2D structure of the bromophenol derivative and convert it to a 3D structure.

-

Minimize the energy of the ligand structure.[17]

-

-

Grid Box Generation:

-

Define the binding site on the receptor and generate a grid box that encompasses this site. The grid box defines the space where the docking algorithm will search for binding poses.[18]

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the docking results to identify the best binding pose based on the lowest binding energy and cluster analysis.

-

Visualize the protein-ligand complex to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions).[18]

-

-

System Preparation:

-

Solvation and Ionization:

-

Energy Minimization:

-

Equilibration:

-

Production MD Run:

-

Trajectory Analysis:

-

Analyze the MD trajectory to study the stability of the protein-ligand complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions.

-

Experimental Validation Assays

-

Reagent Preparation:

-

Prepare a phosphate (B84403) buffer (pH 8.0).

-

Prepare stock solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the bromophenol derivative inhibitor.[9]

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor at various concentrations.

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the ATCI substrate.[9]

-

-

Measurement and Analysis:

-

Measure the absorbance at 412 nm at regular intervals.

-

Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC50 value from the dose-response curve.[9]

-

-

Reagent Preparation:

-

Prepare a Tris-HCl buffer (pH 7.4).

-

Prepare stock solutions of p-nitrophenyl acetate (p-NPA) as the substrate, the CA enzyme, and the bromophenol derivative inhibitor.[4]

-

-

Assay Procedure:

-

Measurement and Analysis:

-

Cell Culture and Treatment:

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3][26][27]

-

-

Solubilization and Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

-

Reagent Preparation:

-

Assay Procedure:

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity.[6]

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

-

In Silico ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.[29][30] Various in silico models, including quantitative structure-activity relationship (QSAR) and machine learning approaches, are employed for this purpose.[31][32]

Conclusion

In silico modeling provides a powerful and efficient framework for the investigation of bromophenol derivatives as potential therapeutic agents. By combining molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the molecular interactions and pharmacokinetic properties of these compounds. However, it is imperative that these computational predictions are validated through rigorous experimental assays. The integrated approach outlined in this guide, combining in silico and in vitro methods, is essential for accelerating the discovery and development of novel drugs based on the bromophenol scaffold.

References

- 1. 2.5. Determination of DPPH• Radical and ABT•+ Radical Cation Scavenging Activities [bio-protocol.org]

- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. assaygenie.com [assaygenie.com]

- 6. benchchem.com [benchchem.com]

- 7. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Recent Trends in Pharmacology » Submission » In silico study of synthetic Bromophenol Compounds against Staphylococcus aeurus's target protein (DHFR) Enzyme [dergipark.org.tr]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 19. Molecular Docking - An easy protocol [protocols.io]

- 20. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 21. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 25. static.igem.wiki [static.igem.wiki]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. benchchem.com [benchchem.com]

- 29. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 30. drugpatentwatch.com [drugpatentwatch.com]

- 31. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 32. pubs.acs.org [pubs.acs.org]

Toxicological Profiles of Bromophenol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profiles of various bromophenol compounds. Bromophenols are a class of chemicals used as flame retardants, wood preservatives, and intermediates in chemical synthesis.[1][2] Due to their widespread use and potential for environmental persistence, a thorough understanding of their toxicological effects is crucial for risk assessment and the development of safer alternatives.[3] This document summarizes key quantitative toxicological data, details experimental methodologies from pivotal studies, and visualizes key signaling pathways and experimental workflows.

Core Toxicological Data

The toxicity of bromophenol compounds varies depending on the number and position of bromine atoms on the phenol (B47542) ring.[3] The following tables summarize acute and chronic toxicity data for several common bromophenols, providing a comparative overview of their toxic potential across different species and exposure routes.

Table 1: Acute Toxicity Data for Bromophenol Compounds

| Compound | Organism | Exposure Route | Endpoint | Value | Reference |

| 2,4,6-Tribromophenol (B41969) (2,4,6-TBP) | Rat | Oral | LD50 | 1486 - >5000 mg/kg bw | [4][5] |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Rat | Dermal | LD50 | >2000 mg/kg bw | [4] |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Rat | Inhalation (4h) | LC50 | >50,000 mg/m³ | [4] |

| 2-Bromophenol (2-BP) | Rat | Oral | LD50 | 652 mg/kg bw | [4] |

| 4-Bromophenol (4-BP) | - | Oral | - | Harmful if swallowed | [6] |

| Pentabromophenol (PBP) | Rat | Oral | LD50 | 250-300 mg/kg bw | [4] |

| 2,4-Dibromophenol (2,4-DBP) | Scenedesmus quadricauda | Aquatic | 96h EC50 | 8.73 mg/L | [7] |

| 2,6-Dibromophenol (2,6-DBP) | Scenedesmus quadricauda | Aquatic | 96h EC50 | 9.90 mg/L | [7] |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Scenedesmus quadricauda | Aquatic | 96h EC50 | 2.67 mg/L | [7] |

| 2,4-Dibromophenol (2,4-DBP) | Daphnia magna | Aquatic | 48h EC50 | 2.17 mg/L | [7] |

| 2,6-Dibromophenol (2,6-DBP) | Daphnia magna | Aquatic | 48h EC50 | 2.78 mg/L | [7] |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Daphnia magna | Aquatic | 48h EC50 | 1.57 mg/L | [7] |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Cyprinus carpio (Carp) | Aquatic | 96h LC50 | 1.1 mg/L | [3] |

| Pentabromophenol (PBP) | Fish | Aquatic | 96h LC50 | 0.1 mg/L | [4] |

LD50: Median Lethal Dose. LC50: Median Lethal Concentration. EC50: Median Effective Concentration. bw: body weight.

Table 2: Chronic and Developmental Toxicity Data for Bromophenol Compounds

| Compound | Organism | Study Type | Endpoint | Value | Reference |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Rat | Developmental | NOAEL | 300 mg/kg bw/day | [8] |

| 2-Bromophenol (2-BP) | Daphnia magna | 21-day Reproduction | NOEC | 0.2 mg/L | [4] |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Daphnia magna | 21-day Reproduction | NOEC | 0.1 mg/L | [4] |

NOAEL: No Observed Adverse Effect Level. NOEC: No Observed Effect Concentration.

Key Experimental Protocols

The following sections detail the methodologies for key toxicological assessments cited in this guide. These protocols are essential for the replication and interpretation of the presented toxicological data.

OECD TG 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This test guideline is designed to provide information on the possible health hazards arising from repeated exposure to a substance over a prolonged period, including effects on reproductive performance.

-

Test Species: Sprague-Dawley (SD) rats.[3]

-

Administration: Gavage.[3]

-

Dosage Levels: 0 (vehicle), 100, 300, and 1,000 mg/kg/day.[3]

-

Duration: Males are dosed for 42 days (14 days pre-mating, during mating, and 14 days post-mating). Females are dosed for 14 days pre-mating, during mating, gestation, and up to day 4 of lactation.[3]

-

Parental Animals Parameters Monitored:

-

Offspring Parameters Monitored:

-

Viability, number of pups, body weight, and clinical signs.[3]

-

OECD TG 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline specifies a method for determining the toxicity of substances to freshwater algae and cyanobacteria by measuring the inhibition of their growth.

-

Test Species: Scenedesmus quadricauda.[7]

-

Exposure: Logarithmic growth phase algae are exposed to a series of bromophenol concentrations in triplicate for 96 hours.[7]

-

Maintenance: 50% of the exposure solution is replaced every 24 hours.[7]

-

Initial Cell Density: Approximately 1.0 × 10⁵ cells/mL.[7]

-

Endpoint: Cell density is measured every 24 hours using a hemocytometer to determine the EC50 value.[7]

In Vitro Apoptosis Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is used to assess the potential of bromophenols to induce programmed cell death (apoptosis).

-

Test System: Human PBMCs isolated from leukocyte-platelet buffy coats.[3]

-

Test Compounds: 2,4,6-Tribromophenol (2,4,6-TBP) and Pentabromophenol (PBP).[3]

-

Concentrations: Ranging from 0.01 to 50 µg/mL.[3]

-

Incubation Time: 24 hours.[3]

-

Endpoints Measured:

Signaling Pathways and Experimental Workflows

Bromophenols can exert their toxic effects through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and common experimental workflows for toxicological assessment.

Caption: A generalized workflow for assessing the endocrine-disrupting potential of bromophenols.[3]

Caption: The proposed mechanism of 2,4,6-TBP-induced apoptosis in human PBMCs.[3]

References

- 1. Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. Page loading... [guidechem.com]

- 7. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Environmental Fate of Bromophenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenols (BPs), a class of halogenated aromatic compounds, have seen widespread use as flame retardants, pesticides, and intermediates in chemical synthesis. Their persistence and potential toxicity in the environment have raised significant concerns, necessitating a thorough understanding of their degradation pathways. This technical guide provides a comprehensive overview of the primary environmental degradation routes of bromophenols, including microbial degradation, photodegradation, and advanced oxidation processes (AOPs). The content herein is curated to provide researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes to facilitate further research and the development of effective remediation strategies.

Microbial Degradation of Bromophenols

Microorganisms have evolved diverse metabolic pathways to utilize bromophenols as a source of carbon and energy, leading to their detoxification and mineralization. This biodegradation can occur under both aerobic and anaerobic conditions, involving a series of enzymatic reactions.

Aerobic Degradation Pathways

Under aerobic conditions, the initial step in bromophenol degradation often involves the hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. This is typically followed by ring cleavage and further metabolism into central metabolic pathways.

A common pathway for the degradation of 4-bromophenol (B116583) (4-BP) by aerobic bacteria, such as Ochrobactrum sp., involves an initial hydroxylation to form 4-bromocatechol. Subsequent enzymatic reactions lead to the removal of the bromine atom and cleavage of the aromatic ring. Intermediates such as benzenetriol have also been detected during the degradation of 4-BP by Ochrobactrum sp. HI1[1][2][3].

Another well-studied example is the degradation of 2,4,6-tribromophenol (B41969) (2,4,6-TBP). Some bacteria, like Ochrobactrum sp. strain TB01, can utilize 2,4,6-TBP as a sole carbon and energy source. The degradation proceeds through sequential reductive debromination to 2,4-dibromophenol (B41371) (2,4-DBP) and then to 2-bromophenol (B46759) (2-BP), eventually leading to phenol[4][5].

Anaerobic Degradation Pathways

Under anaerobic conditions, the primary degradation mechanism for bromophenols is reductive dehalogenation, where the bromine substituent is replaced by a hydrogen atom. This process is often the initial and rate-limiting step in the complete mineralization of highly brominated phenols.

Microbial Signaling and Regulation

The biodegradation of xenobiotics like bromophenols is a tightly regulated process at the genetic level. While specific signaling pathways for bromophenol degradation are not extensively detailed in the literature, general mechanisms for the catabolism of aromatic compounds are applicable.

Two-Component Systems (TCS): These systems are a primary means for bacteria to sense and respond to environmental stimuli[6][7]. A sensor histidine kinase in the bacterial membrane detects the presence of a specific aromatic compound (or a metabolite), leading to its autophosphorylation. The phosphate (B84403) group is then transferred to a cognate response regulator, which in turn acts as a transcriptional activator or repressor for the catabolic genes responsible for degradation[6].

Quorum Sensing (QS): This cell-density-dependent regulatory mechanism can also play a role in the biodegradation of aromatic compounds[8][9][10][11][12]. Bacteria produce and release signaling molecules called autoinducers. At a certain population density, the concentration of these autoinducers reaches a threshold that triggers the coordinated expression of genes, including those for biofilm formation and the production of degradative enzymes and biosurfactants, which can enhance the bioavailability and degradation of hydrophobic compounds like bromophenols[8][9][10][11].

Photodegradation of Bromophenols

Photodegradation is a significant abiotic process contributing to the transformation of bromophenols in the aquatic environment. This process involves the absorption of light energy, leading to the cleavage of chemical bonds and the formation of various photoproducts.

Direct Photolysis

Direct photolysis occurs when a bromophenol molecule directly absorbs photons, leading to its excitation and subsequent decomposition. The efficiency of direct photolysis is dependent on the wavelength of light and the quantum yield of the reaction.

Indirect Photolysis (Photosensitization)

In indirect photolysis, other substances present in the water, such as dissolved organic matter (humic and fulvic acids), act as photosensitizers. These sensitizers absorb light and transfer the energy to bromophenol molecules or generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which then attack and degrade the bromophenols.

Studies on the photodegradation of bromophenol blue (BPB) have shown that the process is often enhanced by the presence of photocatalysts[13][14][15]. The degradation of 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) under photocatalytic conditions can proceed through debromination and cleavage of the molecule, forming intermediates such as bisphenol A (BPA) and 2,6-dibromo-4-isopropylphenol[16][17].

Advanced Oxidation Processes (AOPs)

AOPs are a suite of chemical treatment technologies that rely on the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize a wide range of organic pollutants, including bromophenols[18]. These processes are often highly effective in achieving complete mineralization of the target compounds.

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The efficiency of this process can be enhanced by UV-Vis irradiation (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺.

Ozonation

Ozone (O₃) is a powerful oxidant that can directly react with bromophenols or decompose in water to form hydroxyl radicals, especially at alkaline pH.

Photocatalysis

Heterogeneous photocatalysis, typically using semiconductor materials like titanium dioxide (TiO₂), is a widely studied AOP for the degradation of bromophenols. Upon illumination with light of sufficient energy, the photocatalyst generates electron-hole pairs, which then react with water and oxygen to produce ROS that degrade the pollutants. The degradation of BPB has been effectively demonstrated using various photocatalysts, including TiO₂/g-C₃N₄ composites[14].

Ferrate(VI) Oxidation

Ferrate(VI) (FeO₄²⁻) is a strong oxidizing agent that has shown high efficiency in degrading bromophenols. The degradation of 4-BP by ferrate(VI) has been reported to be most effective under neutral pH conditions[19]. The process can be enhanced by the presence of carbon nanotubes, which can accelerate the degradation rates.

Quantitative Data on Bromophenol Degradation

The efficiency and kinetics of bromophenol degradation vary significantly depending on the specific compound, the degradation method, and the experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Microbial Degradation of Bromophenols

| Bromophenol | Microorganism/Consortium | Conditions | Degradation Efficiency/Rate | Reference |

| 2,4,6-Tribromophenol | Ochrobactrum sp. strain TB01 | Growing culture, 100 µM initial concentration | 100% degradation within 36 hours | [4][5] |

| 2,4,6-Trichlorophenol (B30397) | Acclimated mixed culture | Aerobic, sole carbon source | Zero-order kinetics observed | [20][21][22] |

| 4-Bromophenol | Ochrobactrum sp. HI1 | Aerobic | Normal carbon isotope effect (εC = -1.11 ± 0.09‰) | [1][2][3] |

Table 2: Photodegradation of Bromophenols

| Bromophenol | Catalyst/System | Light Source | Degradation Efficiency/Rate | Reference |

| Bromophenol Blue | Graphene nanoplates-supported TiO₂ | UV irradiation (254 nm) | ~86% degradation in 8 hours | [13] |

| Bromophenol Blue | TiO₂/g-C₃N₄ | UV irradiation (365 nm) | 100% degradation in 180 min (200 mg/L catalyst) | [14] |

| Bromophenol Blue | MoS₂ | Argon atmosphere | Pseudo-first-order kinetics | [23] |

| 4-Bromophenol | TiO₂/g-C₃N₄ | LED visible light (420 nm) | Complete degradation in 30 min (kobs = 6.6 × 10⁻² min⁻¹) | [24] |

Table 3: Degradation of Bromophenols by Advanced Oxidation Processes

| Bromophenol | AOP Method | Conditions | Degradation Efficiency/Rate | Reference |

| 4-Bromophenol | Ferrate(VI) oxidation | pH 6.8, 0.467 mM Ferrate(VI) | 96.71% removal | [19] |

| 2-Bromophenol | Ferrate(VI) oxidation | Neutral pH, 0.23 mM Ferrate(VI) | 99.73% removal | [25] |

| 2,4,6-Trichlorophenol | Fe⁰/H₂O₂ | pH 3.2, 1 mmol/L H₂O₂, 0.1 g/L Fe⁰ | >95% degradation | [26] |

| 2,4,6-Tribromophenol | Fe(II)/CaSO₃ | pH 3.5 | 89.4% removal with 700 µM CaSO₃ | [27] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol for Microbial Degradation of 4-Bromophenol by Ochrobactrum sp.

Objective: To assess the ability of an isolated bacterial strain to degrade 4-bromophenol as a sole carbon and energy source.

Materials:

-

Ochrobactrum sp. strain (e.g., HI1)

-

Minimal Salts Medium (MSM)

-

4-Bromophenol (analytical grade)

-

Sterile culture flasks and tubes

-

Shaking incubator

-

Spectrophotometer

-

HPLC system with a UV detector

Procedure:

-

Inoculum Preparation: Culture the Ochrobactrum sp. strain in a nutrient-rich broth overnight at 30°C with shaking (150 rpm). Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

-

Degradation Experiment:

-

Prepare replicate flasks containing 100 mL of MSM.

-

Add 4-bromophenol from a sterile stock solution to achieve the desired final concentration (e.g., 50 mg/L).

-

Inoculate the flasks with the prepared bacterial suspension (e.g., 1% v/v).

-

Include a sterile control flask (no inoculum) and a biotic control flask (with inoculum but no 4-bromophenol).

-

Incubate the flasks at 30°C with shaking (150 rpm).

-

-

Sampling and Analysis:

-

Withdraw samples (e.g., 1 mL) at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).

-

Centrifuge the samples to remove bacterial cells.

-

Analyze the supernatant for the remaining 4-bromophenol concentration using HPLC. Monitor bacterial growth by measuring the OD₆₀₀ of the culture.

-

-

Intermediate Identification (Optional): Analyze samples at different time points using GC-MS or LC-MS/MS to identify potential degradation intermediates.

Protocol for Photocatalytic Degradation of Bromophenol Blue

Objective: To evaluate the efficiency of a photocatalyst in degrading bromophenol blue under light irradiation.

Materials:

-

Photocatalyst (e.g., TiO₂/g-C₃N₄)

-

Bromophenol Blue (BPB)

-

Photoreactor with a specific light source (e.g., UV lamp, 365 nm)

-

Magnetic stirrer

-

UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Catalyst Suspension: Prepare a stock solution of BPB in deionized water. In a beaker, disperse a specific amount of the photocatalyst (e.g., 200 mg/L) in a known volume of the BPB solution (e.g., 500 mL of 10 ppm).

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow the BPB to adsorb onto the catalyst surface and reach equilibrium.

-

Photocatalytic Reaction:

-

Place the beaker in the photoreactor and turn on the light source.

-

Continue stirring the suspension throughout the experiment.

-

-

Sampling and Analysis:

-

At specific time intervals (e.g., 0, 20, 40, 60, 120, 180 minutes), withdraw a small aliquot of the suspension (e.g., 3 mL).

-

Immediately filter the sample through a syringe filter to remove the photocatalyst particles.

-

Measure the absorbance of the filtrate at the maximum wavelength of BPB (around 591 nm) using a UV-Vis spectrophotometer.

-

Calculate the degradation efficiency using the change in absorbance over time.

-

Protocol for Degradation of Bromophenols by Fe(VI) Oxidation

Objective: To determine the kinetics and efficiency of bromophenol degradation by ferrate(VI).

Materials:

-

Potassium ferrate(VI) (K₂FeO₄)

-

Bromophenol solution of known concentration

-

pH meter and buffers

-

Reaction vessel with a magnetic stirrer

-

Quenching solution (e.g., sodium thiosulfate)

-

HPLC or GC-MS for analysis

Procedure:

-

Reaction Setup:

-

In a reaction vessel, add a specific volume of the bromophenol solution.

-

Adjust the pH of the solution to the desired value (e.g., 7.0) using appropriate buffers.

-

Place the vessel on a magnetic stirrer and maintain a constant temperature.

-

-

Oxidation Reaction:

-

Initiate the reaction by adding a freshly prepared solution of potassium ferrate(VI) to the bromophenol solution to achieve the desired molar ratio.

-

Start a timer immediately upon addition.

-

-

Sampling and Quenching:

-

At predetermined time intervals, withdraw samples from the reaction mixture.

-

Immediately quench the reaction in the samples by adding a quenching agent to stop the oxidation process.

-

-

Analysis:

-

Analyze the quenched samples for the remaining concentration of the bromophenol and the formation of degradation products using HPLC or GC-MS.

-

Determine the degradation kinetics by plotting the concentration of the bromophenol as a function of time.

-

Conclusion

The environmental degradation of bromophenols is a complex process involving biotic and abiotic pathways. Microbial degradation, driven by the enzymatic machinery of diverse microorganisms, plays a crucial role in the natural attenuation of these pollutants. Photodegradation and advanced oxidation processes offer promising technological solutions for the remediation of bromophenol-contaminated sites. This guide provides a foundational understanding of these degradation pathways, supported by quantitative data and detailed experimental protocols, to aid researchers in their efforts to address the environmental challenges posed by bromophenols. Further research into the specific microbial signaling pathways and the optimization of degradation conditions will be critical for the development of more efficient and sustainable remediation strategies.

References

- 1. Degradation of 4-bromophenol by Ochrobactrum sp. HI1 isolated from desert soil: pathway and isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.bgu.ac.il [cris.bgu.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. Biodegradation of 2,4,6-tribromophenol by Ochrobactrum sp. strain TB01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Two-component regulatory system - Wikipedia [en.wikipedia.org]

- 8. Synergistic effect of quorum sensing genes in biofilm development and PAHs degradation by a marine bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of quorum sensing genes in biofilm development and degradation of polycyclic aromatic hydrocarbons by a marine bacterium Pseudomonas aeruginosa N6P6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergistic effect of quorum sensing genes in biofilm development and PAHs degradation by a marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Exploring Phenolic Compounds as Quorum Sensing Inhibitors in Foodborne Bacteria [frontiersin.org]

- 13. d-nb.info [d-nb.info]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Biodegradation kinetics of 2,4,6-trichlorophenol by an acclimated mixed microbial culture under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Biodegradation kinetics of 2,4,6-Trichlorophenol by an acclimated mixed microbial culture under aerobic conditions [ouci.dntb.gov.ua]

- 23. Photocatalytic activity of layered MoS2 in the reductive degradation of bromophenol blue - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The highly efficient photodegradation of 4-bromophenol by TiO2/g-C3N4 nano photocatalyst with LED visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. :: Journal of the Korean Society of Water and Wastewater :: [jksww.or.kr]

- 26. Degradation efficiencies of 2,4,6-TCP by Fe0-based advanced oxidation processes (AOPs) with common peroxides | PLOS One [journals.plos.org]

- 27. Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process | MDPI [mdpi.com]

The Halogen's Embrace: A Technical Guide to Bromophenols in Marine Invertebrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources, distribution, and analysis of bromophenols in marine invertebrates. These halogenated compounds, prevalent in the marine environment, are gaining increasing attention for their ecological significance and potential as a source of novel pharmaceuticals. This document provides a comprehensive overview of their origins, quantitative distribution, and the methodologies employed for their study, serving as a vital resource for researchers in marine biology, natural product chemistry, and drug development.

Natural Sources and Distribution of Bromophenols

Bromophenols are a class of secondary metabolites found across a wide range of marine organisms. While marine algae, particularly red algae (Rhodophyta), are prolific producers, a diverse array of marine invertebrates also harbor these compounds.[1][2][3] These invertebrates may acquire bromophenols through their diet, symbiotic relationships with microorganisms, or potentially through their own biosynthetic pathways.[4][5]

The distribution of bromophenols is widespread among marine invertebrates, with significant concentrations found in taxa such as:

-

Annelida (Polychaetes): Marine worms, particularly polychaetes, are well-documented accumulators of bromophenols.[6][7] Species inhabiting muddy environments have been observed to contain particularly high concentrations.[6] The presence of these compounds in polychaetes contributes to the characteristic "sea-like" flavor of some seafood.[6][8]

-

Bryozoa: These colonial filter-feeders also exhibit a wide range of bromophenol concentrations.[6]

-

Mollusca: Various mollusks have been found to contain bromophenols, likely accumulated from their diet of algae and other marine organisms.[2]

-

Sponges (Porifera): Sponges are a rich source of diverse and often complex brominated compounds, including bromophenols and bromotyrosine alkaloids.[2][9]

-

Ascidians (Tunicata): These filter-feeding marine invertebrates have also been identified as containing bromophenols.[2]

The concentration and specific types of bromophenols can vary significantly between species, geographical locations, and even the specific tissues of an organism.[6][10] This variability underscores the complex interplay of diet, metabolism, and environmental factors in determining the bromophenol profile of a given invertebrate.

Quantitative Data on Bromophenol Distribution

The following tables summarize the quantitative data on the concentration of various bromophenols in different marine invertebrate species. These values are presented to facilitate comparison across different taxa and studies.

Table 1: Bromophenol Concentrations in Marine Polychaetes

| Species | Bromophenol(s) | Concentration (ng/g wet weight) | Reference(s) |

| Australonuphis teres | Total Bromophenols | 58 | [6] |

| Barantolla lepte | Total Bromophenols | 8,300,000 | [6] |

| Lanice conchilega | 2,4-Dibromophenol | Not specified | [11] |

| Various Polychaetes | 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, 2,6-dibromophenol, 2,4,6-tribromophenol | Present in 91% of species | [6] |

Table 2: Bromophenol Concentrations in Marine Bryozoans

| Species | Bromophenol(s) | Concentration (ng/g wet weight) | Reference(s) |

| Amathia wilsoni | Total Bromophenols | 1668 | [6] |

| Cladostephus spongiosus | Total Bromophenols | 36 | [6] |

| Various Bryozoans | 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, 2,6-dibromophenol, 2,4,6-tribromophenol | Present in 64% of species | [6] |

Table 3: Bromophenol Concentrations in Other Marine Organisms (for context)

| Organism Type | Species | Bromophenol(s) | Concentration | Reference(s) |

| Red Alga | Pterocladiella capillacea | Total Bromophenols | 2590 ng/g (wet weight) | [10] |

| Green Alga | Codium fragile | Total Bromophenols | 0.9 ng/g (wet weight) | [10] |

| Fish | Lutjanus synagris | 2,4,6-Tribromophenol | 15.2–171 ng/g (fresh weight) | [12] |

| Fish | Ocyurus chrysurus | 2,4,6-Tribromophenol | 35.5–299 ng/g (fresh weight) | [12] |

| Sea Urchin | Paracentrotus lividus | 2,4,6-Tribromophenol | 830–880 ng/g (lipid weight) in gonads | [13] |

| Mussel | Mytilus galloprovincialis | 2,4,6-Tribromophenol | 1500–2000 ng/g (lipid weight) | [13] |

Biosynthesis and Ecological Roles

The biosynthesis of bromophenols in the marine environment is primarily attributed to the action of vanadium-dependent haloperoxidase enzymes, specifically bromoperoxidases.[1][14] These enzymes catalyze the oxidation of bromide ions (Br⁻) from seawater in the presence of hydrogen peroxide, leading to the formation of reactive bromine species that subsequently react with organic substrates to form brominated compounds.[14] While the biosynthetic pathways are not fully elucidated in invertebrates, it is believed that they acquire these compounds through their diet (e.g., consuming algae) or via symbiotic bacteria that possess the necessary enzymatic machinery.[4][5]

Ecologically, bromophenols are thought to serve several functions, most notably as a form of chemical defense against predators and pathogens.[2][8] Their antimicrobial properties have been demonstrated in various studies.[15] The characteristic "ocean-like" or sometimes "iodine-like" flavor of some seafood is attributed to the presence of simple bromophenols, suggesting a role in taste and odor.[6][16]

Caption: Biosynthesis and trophic transfer of bromophenols in the marine food web.

Experimental Protocols

Accurate quantification and characterization of bromophenols in marine invertebrates require robust analytical methodologies. The following sections detail common experimental protocols for the extraction, purification, and analysis of these compounds.

Sample Preparation and Extraction

A general workflow for the analysis of bromophenols from invertebrate tissue is outlined below.

Caption: General experimental workflow for bromophenol analysis.

Detailed Protocol for Solvent Extraction:

-

Homogenization: Weigh a known amount of invertebrate tissue (e.g., 1-5 g) and homogenize it with anhydrous sodium sulfate (B86663) to remove water.

-

Extraction: The homogenized tissue is then subjected to solvent extraction. A common method is the use of a mixture of dichloromethane and methanol (B129727). The extraction can be performed using techniques such as sonication or Soxhlet extraction to ensure efficient recovery of the analytes.

-

Purification: The crude extract is often purified to remove interfering compounds such as lipids. Solid-phase extraction (SPE) with cartridges like Oasis HLB or column chromatography on silica (B1680970) gel are frequently employed for this purpose.[17]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile bromophenols.

Protocol:

-

Derivatization: To improve the volatility and chromatographic behavior of bromophenols, they are often derivatized prior to GC-MS analysis. Acetylation with acetic anhydride (B1165640) or silylation with reagents like BSTFA are common derivatization methods.[17]

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector: Splitless injection is preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the different bromophenol congeners. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C), and hold for a period to ensure elution of all compounds.

-

Carrier Gas: Helium is the most common carrier gas.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) is commonly used. For enhanced sensitivity and selectivity for halogenated compounds, electron capture negative ionization (ECNI) can be employed.[18]

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target bromophenols by monitoring their characteristic ions. Stable isotope-labeled internal standards are often used for accurate quantification.[19]

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of a wide range of bromophenols, including less volatile and more polar compounds.

Protocol:

-

HPLC Conditions:

-

Column: A reversed-phase column, such as a C8 or C18, is typically used for the separation of bromophenols.[16][20]

-

Mobile Phase: A gradient elution with a mixture of water (often acidified with trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol is commonly employed.[16][20]

-

Flow Rate: A typical flow rate is around 1 mL/min.[16]

-

-

Detection:

-

UV-Vis Detection: Bromophenols exhibit UV absorbance, and a UV-Vis detector set at a wavelength around 280-300 nm can be used for their detection and quantification.[16][21]

-

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides higher selectivity and sensitivity, allowing for the identification and quantification of bromophenols at very low concentrations.[22]

-

Conclusion and Future Directions

Bromophenols are a significant and widespread class of natural products in marine invertebrates. Their accumulation through various ecological pathways and their potential bioactivities make them a fascinating area of study. The methodologies outlined in this guide provide a framework for the robust investigation of these compounds.

Future research should focus on several key areas:

-

Elucidation of Biosynthetic Pathways: While the role of bromoperoxidases is established, the specific precursors and enzymatic steps in different invertebrate-symbiont systems remain largely unknown.

-

Discovery of Novel Bromophenols: The chemical diversity of bromophenols in many invertebrate taxa is yet to be fully explored, potentially leading to the discovery of new compounds with unique biological activities.

-

Pharmacological Potential: A more systematic evaluation of the pharmacological properties of a wider range of bromophenols is warranted, particularly in areas such as antimicrobial, anti-inflammatory, and anticancer activities.

By continuing to explore the chemistry and biology of bromophenols in marine invertebrates, the scientific community can unlock new insights into marine ecology and potentially discover novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Distribution of bromophenols in species of marine polychaetes and bryozoans from eastern Australia and the role of such animals in the flavor of edible ocean fish and prawns (shrimp) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distribution of bromophenols in species of marine polychaetes and bryozoans from eastern Australia and the role of such animals in the flavor of edible ocean fish and prawns (shrimp). | Semantic Scholar [semanticscholar.org]

- 8. Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distribution of bromophenols in species of marine algae from eastern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Occurrence of brominated phenols in the marine polychaete Lanice conchilega | Semantic Scholar [semanticscholar.org]

- 12. repositorio.ufba.br [repositorio.ufba.br]

- 13. institut-ecocitoyen.fr [institut-ecocitoyen.fr]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. A GC/ECNI-MS method for the identification of lipophilic anthropogenic and natural brominated compounds in marine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchers.mq.edu.au [researchers.mq.edu.au]

- 20. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. longdom.org [longdom.org]

The Unseen Architects: A Technical Guide to the Structure Elucidation of Novel Bromophenol Compounds

For Researchers, Scientists, and Drug Development Professionals